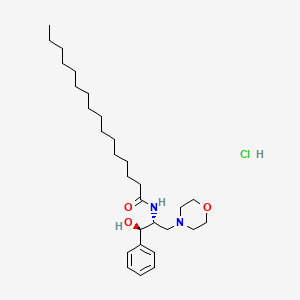
2-苯基-1,3-噻唑-5-胺
描述
2-Phenyl-1,3-thiazol-5-amine is a heterocyclic compound featuring a thiazole ring substituted with a phenyl group at the second position and an amine group at the fifth position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .
科学研究应用
2-Phenyl-1,3-thiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for potential use in developing drugs for treating infections, cancer, and inflammatory diseases.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
作用机制
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, which could result in a variety of molecular and cellular effects .
Action Environment
The chemical properties of thiazole derivatives, such as their solubility and stability, may be influenced by environmental factors .
生化分析
Biochemical Properties
2-Phenyl-1,3-thiazol-5-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial, antifungal, and anticancer properties . It interacts with enzymes such as S-methyl-5-thioadenosine phosphorylase, which is involved in the metabolism of sulfur-containing compounds . The nature of these interactions often involves the binding of 2-Phenyl-1,3-thiazol-5-amine to the active sites of enzymes, thereby inhibiting or modulating their activity.
Cellular Effects
The effects of 2-Phenyl-1,3-thiazol-5-amine on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have antiproliferative effects on human leukemia cells, indicating its potential as an anticancer agent . Additionally, 2-Phenyl-1,3-thiazol-5-amine can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular growth and survival.
Molecular Mechanism
At the molecular level, 2-Phenyl-1,3-thiazol-5-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with S-methyl-5-thioadenosine phosphorylase involves the nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, forming an intermediate that subsequently dehydrates to the corresponding thiazole . This binding interaction can result in changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Phenyl-1,3-thiazol-5-amine over time in laboratory settings are critical factors in its biochemical analysis. Studies have shown that this compound remains stable under various conditions, but its long-term effects on cellular function can vary. For example, prolonged exposure to 2-Phenyl-1,3-thiazol-5-amine in vitro has been associated with sustained antiproliferative effects on cancer cells . The compound’s stability and efficacy may decrease over time due to potential degradation.
Dosage Effects in Animal Models
The effects of 2-Phenyl-1,3-thiazol-5-amine vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including potential damage to vital organs. Studies have indicated that there is a threshold dosage beyond which the compound’s toxicity outweighs its therapeutic benefits .
Metabolic Pathways
2-Phenyl-1,3-thiazol-5-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the metabolism of sulfur-containing compounds, with enzymes such as S-methyl-5-thioadenosine phosphorylase being key players in these pathways . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Phenyl-1,3-thiazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For instance, the compound may be transported across cell membranes by specific transporters, influencing its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-Phenyl-1,3-thiazol-5-amine is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its overall biochemical activity, making it an important factor in its biochemical analysis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-thiazol-5-amine typically involves the cyclization of appropriate precursors. . The reaction conditions often include the use of solvents like ethanol or methanol and heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 2-Phenyl-1,3-thiazol-5-amine may involve multi-step synthesis starting from readily available raw materials. The process can be optimized for higher yields and purity by employing techniques such as microwave irradiation, one-pot multicomponent reactions, and green chemistry approaches .
化学反应分析
Types of Reactions: 2-Phenyl-1,3-thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiazole ring, respectively.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
相似化合物的比较
2-Aminothiazole: Shares the thiazole ring but lacks the phenyl group.
2-Phenylthiazole: Similar structure but without the amine group at the fifth position.
2-Phenyl-1,3-thiazole-4-amine: Similar structure but with the amine group at the fourth position
Uniqueness: 2-Phenyl-1,3-thiazol-5-amine is unique due to the specific positioning of the phenyl and amine groups, which contribute to its distinct chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
2-phenyl-1,3-thiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLMSQYWGWBIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87657-91-8 | |
| Record name | 2-phenyl-1,3-thiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2531088.png)
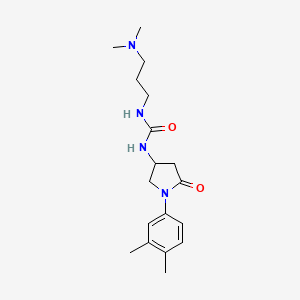
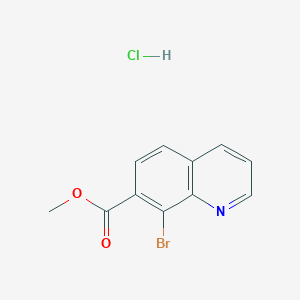
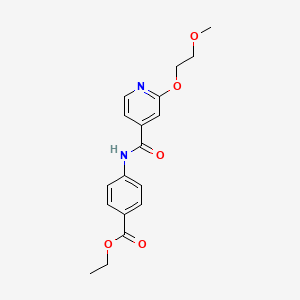
![(5-bromofuran-2-yl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2531096.png)
![N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2531097.png)
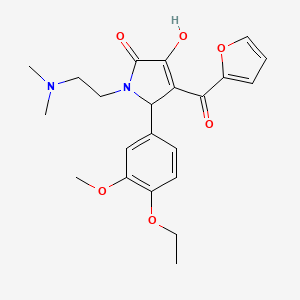



![methyl (2E)-2-[(carbamoylamino)imino]propanoate](/img/structure/B2531107.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2531108.png)
